molecular formula C20H17BrN4O3 B6622201 8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6622201
M. Wt: 441.3 g/mol
InChI Key: UAUQESLEWNNIQD-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the purine ring.

    Alkylation: Attachment of the naphthalen-1-ylmethyl group.

    Ketone Formation: Introduction of the 2-oxopropyl group.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and naphthalene ring may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Another brominated purine derivative with different substituents.

    8-bromo-3-methyl-1H-purine-2,6-dione: A simpler brominated purine without the naphthalene and oxopropyl groups.

Uniqueness

The uniqueness of 8-bromo-3-methyl-1-[(naphthalen-1-yl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

8-bromo-3-methyl-1-(naphthalen-1-ylmethyl)-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c1-12(26)10-24-16-17(22-19(24)21)23(2)20(28)25(18(16)27)11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQESLEWNNIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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